molecular formula C16H22N6O3 B2881300 ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 941922-68-5

ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2881300
CAS No.: 941922-68-5
M. Wt: 346.391
InChI Key: AAGKPZZZHFKSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic compound that consists of multiple functional groups, including ester, urea, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate generally involves multi-step synthetic processes:

  • Step 1: : Synthesis of 3,4-dimethylphenylamine by nitration and subsequent reduction of 3,4-dimethylnitrobenzene.

  • Step 2: : Formation of 1-(3,4-dimethylphenyl)-1H-tetrazole by reacting 3,4-dimethylphenylamine with sodium azide and triethyl orthoformate in acidic conditions.

  • Step 3: : Synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine by alkylation.

  • Step 4: : Coupling of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine with ethyl 3-isocyanatopropanoate under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while maintaining stringent control over reaction conditions such as temperature, pressure, and the purity of reactants. Continuous flow reactors and automated synthesis systems might be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo oxidation reactions at the tetrazole and aromatic sites.

  • Reduction: : The compound can be reduced to alter the tetrazole ring or the ester moiety.

  • Substitution: : The urea group provides a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Alkyl halides, acyl chlorides

Major Products Formed from These Reactions

  • Oxidation: : Corresponding ketones or carboxylic acids

  • Reduction: : Alcohols or amines

  • Substitution: : Various substituted urea derivatives

Scientific Research Applications

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate finds applications in various fields of scientific research:

  • Medicinal Chemistry: : Investigated for its potential as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.

  • Organic Synthesis: : Serves as a versatile intermediate for the synthesis of more complex molecules.

  • Material Science: : Explored for its potential use in the development of new materials with unique properties.

  • Biology: : Used in biochemical assays to study enzyme interactions and inhibition.

  • Industry: : Potentially useful as a catalyst or as a component in the formulation of specialty chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may function by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared to compounds with similar functional groups:

  • Ethyl 3-(3-(phenylureido)propanoate): : Lacks the tetrazole ring, leading to different chemical reactivity and biological activity.

  • Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Substituted with a chlorine atom, which can influence its electronic properties and interactions.

  • Ethyl 3-(3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Presence of two chlorine atoms on the aromatic ring affects its overall reactivity and potency.

Properties

IUPAC Name

ethyl 3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-4-25-15(23)7-8-17-16(24)18-10-14-19-20-21-22(14)13-6-5-11(2)12(3)9-13/h5-6,9H,4,7-8,10H2,1-3H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGKPZZZHFKSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.